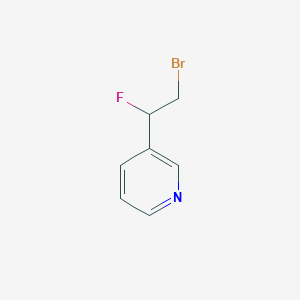
3-(2-Bromo-1-fluoroetil)piridina
Descripción general
Descripción
3-(2-Bromo-1-fluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-1-fluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-1-fluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño de fármacos y química medicinal
3-(2-Bromo-1-fluoroetil)piridina: es un intermedio valioso en la química medicinal. Su estructura es beneficiosa para crear compuestos con actividad biológica mejorada. La presencia de átomos de bromo y flúor permite una mayor funcionalización a través de diversas reacciones orgánicas, lo que lleva a la síntesis de posibles agentes terapéuticos .
Síntesis de derivados de piridina fusionados
Los derivados de piridina fusionados son cada vez más importantes en la investigación de fármacos debido a su similitud estructural con las bases del ADN como la adenina y la guaninaThis compound se puede utilizar para sintetizar varios derivados de piridina fusionados, como furopiridinas y tiazolopiridinas, que han mostrado una gama de bioactividades que incluyen propiedades antivirales, anticancerígenas y antiinflamatorias .
Desarrollo de fármacos fluorados
La introducción de átomos de flúor en compuestos farmacéuticos puede alterar significativamente sus propiedades físicas, químicas y biológicasThis compound puede servir como precursor para la síntesis de piridinas fluoradas, que son un componente clave en el desarrollo de nuevos productos farmacéuticos con mejor eficacia y estabilidad .
Investigación química agrícola
Los átomos de flúor a menudo se introducen en estructuras principales para desarrollar nuevos productos agrícolas con mejores propiedades físicas, biológicas y ambientalesThis compound podría utilizarse para crear piridinas que contienen flúor, que se utilizan comúnmente en ingredientes activos agrícolas .
Compuestos radiactivos para imágenes
This compound: se puede utilizar para sintetizar piridinas marcadas con 18F, que son de especial interés como posibles agentes de imagen en diversas aplicaciones biológicas, incluida la investigación del cáncer. Estos compuestos se pueden utilizar en exploraciones por tomografía por emisión de positrones (PET) para visualizar y diagnosticar enfermedades .
Síntesis de intermediarios biológicamente activos
Los derivados de piridina tienen una alta demanda como sintonizadores para productos farmacéuticosThis compound se puede transformar en piridinoles y piridinamidas, que sirven como intermediarios importantes para la síntesis de sustancias biológicamente activas o bloques de construcción para polímeros .
Propiedades
IUPAC Name |
3-(2-bromo-1-fluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNLLXXYLIERCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
![1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480863.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1480866.png)
![1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480868.png)
![methyl 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480869.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1480875.png)
![1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480876.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480877.png)
![1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480879.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)
![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480881.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)
